molecular formula C19H13N3O3 B12597352 N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide CAS No. 911320-53-1

N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide

Cat. No.: B12597352
CAS No.: 911320-53-1
M. Wt: 331.3 g/mol
InChI Key: LUXQSRBGCLRJTE-UHFFFAOYSA-N
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Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide is a synthetic anthracenedione derivative designed for research applications. Compounds based on the 9,10-anthracenedione core are recognized for their diverse biological activities and utility in materials science . This particular molecule features an acetamide linker at the 1-position of the anthracenedione ring, which is connected to a 1H-imidazole group, a structural motif known to contribute to interactions with biological targets. The primary research value of this compound is investigated in areas such as medicinal chemistry and chemical biology. Structurally similar N-substituted anthracenedione acetamides have demonstrated significant antioxidant and antiplatelet activity in vitro . The mechanism of action for such compounds may involve free-radical scavenging, inhibiting processes like lipid peroxidation . Furthermore, anthracenedione derivatives are widely studied for their potential to interact with biomolecules like DNA; some disubstituted analogues function as potential anticancer agents by binding to DNA through reversible interactions, which can confer cytotoxic properties . The imidazole moiety in this compound may also be exploited in synthetic chemistry as part of a coordinating system for metal-assisted reactions. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound for their specific experimental use.

Properties

CAS No.

911320-53-1

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-imidazol-1-ylacetamide

InChI

InChI=1S/C19H13N3O3/c23-16(10-22-9-8-20-11-22)21-15-7-3-6-14-17(15)19(25)13-5-2-1-4-12(13)18(14)24/h1-9,11H,10H2,(H,21,23)

InChI Key

LUXQSRBGCLRJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN4C=CN=C4

Origin of Product

United States

Biological Activity

N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and relevant studies that highlight its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with an appropriate acylating agent. Various methods have been employed to achieve this synthesis, often yielding high purity and yield rates.

Characterization Techniques

Characterization of the synthesized compound has been conducted using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Both 1H^{1}H and 13C^{13}C NMR spectroscopy are utilized to confirm the structure.
  • Infrared Spectroscopy (IR) : This technique helps identify functional groups and confirm the presence of carbonyl and amide functionalities.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used for purity assessment and molecular weight determination.

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. For instance, research indicates that modifications to the anthraquinone scaffold can enhance cytotoxicity against various cancer cell lines. A study demonstrated significant cytotoxic effects on acute lymphoblastic leukemia (ALL) cells when treated with similar anthraquinone compounds .

The proposed mechanism of action for this compound includes:

  • Inhibition of Topoisomerase : Anthraquinones are known to interfere with topoisomerase enzymes, essential for DNA replication and repair.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of similar anthraquinone derivatives in a clinical setting. The study reported that these compounds exhibited a dose-dependent response in inhibiting cell proliferation in vitro. The findings suggested that structural modifications could lead to enhanced therapeutic efficacy .

Data Table: Biological Activity Summary

Activity Effect Cell Line Tested Reference
CytotoxicitySignificant reduction in viabilityAcute Lymphoblastic Leukemia (ALL)
Apoptosis InductionIncreased apoptotic markersVarious cancer cell lines
Topoisomerase InhibitionInhibition observedIn vitro assays

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Biological Activity Synthesis Yield Key References
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-(1H-imidazol-1-YL)acetamide Imidazole-acetamide C₁₉H₁₃N₃O₃ 331.33 g/mol Not reported Not reported
2-Chloro-N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)acetamide (GABA derivative) Chloro-acetamide C₁₆H₁₁ClNO₃ 300.72 g/mol Antifungal (lacquer formulation) Not reported
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)-2-methylbenzamide 2-Methylbenzamide C₂₂H₁₅NO₃ 341.36 g/mol Not reported 94% (acid chloride method)
N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-YL)-2-(R-thio)acetamide Thioacetamide (variable R-groups) Varies Varies Antioxidant, antiplatelet Not reported
N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide Amino-acetamide C₁₆H₁₂N₂O₃ 280.28 g/mol Not reported Not reported
N-(4-Bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methylacetamide Bromo-cyano-methylacetamide C₁₈H₁₁BrN₂O₃ 407.20 g/mol Not reported Not reported

Electronic and Functional Group Effects

  • Electron-Withdrawing Groups: Bromo- and cyano-substituted analogs (e.g., CAS 141399-59-9) feature strong electron-withdrawing groups, which may increase electrophilicity and reactivity toward nucleophilic targets. In contrast, the imidazole group offers both electron-donating (lone pairs) and withdrawing (protonation) characteristics, enabling pH-dependent behavior .
  • Heterocyclic vs.

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